molecular formula C16H30N2O6 B2371553 (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-(methoxy(methyl)amino)-5-oxopentanoate CAS No. 197159-25-4

(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-(methoxy(methyl)amino)-5-oxopentanoate

Cat. No. B2371553
CAS RN: 197159-25-4
M. Wt: 346.424
InChI Key: KZYLEOANPQRWKH-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-(methoxy(methyl)amino)-5-oxopentanoate is a useful research compound. Its molecular formula is C16H30N2O6 and its molecular weight is 346.424. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Enantiopure Non-Natural Alpha-Amino Acids

(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-(methoxy(methyl)amino)-5-oxopentanoate serves as a key intermediate in synthesizing enantiopure non-natural alpha-amino acids. This methodology was successfully applied in the synthesis of (S)-2-amino-oleic acid (Constantinou-Kokotou, Magrioti, Markidis, & Kokotos, 2001).

Cryptophycin Synthesis

The compound plays a significant role in the synthesis of cryptophycin-24 (Arenastatin A), which involves protocols for synthesizing its major components. This process includes Noyori reduction, Frater alkylation, and Heck coupling, contributing to the effective synthesis of cryptophycin derivatives (Eggen et al., 2000).

Oxoindole-linked α-Alkoxy-β-Amino Acid Derivatives

The compound is used in synthesizing various oxoindolyl α-hydroxy-β-amino acid derivatives, demonstrating the diastereoselectivity of chemical reactions involving α-diazoesters and isatin imines. This research provides insights into the molecular structure and conformation of these derivatives (Ravikumar et al., 2015).

Collagen Cross-Links

This compound is crucial in synthesizing collagen cross-links like pyridinoline and deoxypyridinoline, which are important for maintaining the structural integrity of collagen (Adamczyk, Johnson, & Reddy, 1999).

Baker's Yeast Reduction Studies

It is used in the baker's yeast reduction of N-protected methyl 4-amino-3-oxobutanoates and 3-oxopentanoates, leading to the discovery of erythro-hydroxy esters and biologically active substances like sperabillin C (Hashiguchi, Kawada, & Natsugari, 1992).

Radioligand Synthesis for PET

This compound has been utilized in the synthesis of 5-[11C]Methoxy-1-[4-(trifluoromethyl)-phenyl]-1-pentanone-O-(2-aminoethy l) oxime, a potential radioligand for positron emission tomography (PET) to assess serotonin uptake sites in the human brain (Matarrese et al., 1997).

properties

IUPAC Name

tert-butyl (2S)-5-[methoxy(methyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O6/c1-15(2,3)23-13(20)11(9-10-12(19)18(7)22-8)17-14(21)24-16(4,5)6/h11H,9-10H2,1-8H3,(H,17,21)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYLEOANPQRWKH-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)N(C)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)N(C)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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